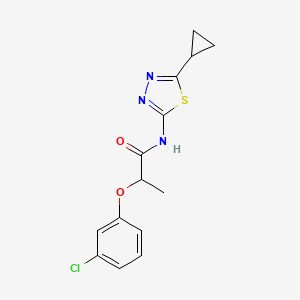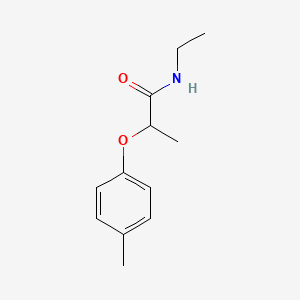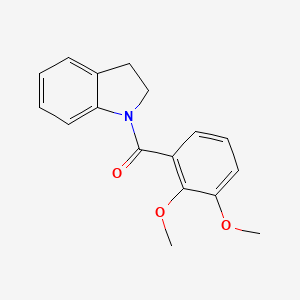![molecular formula C15H22N2O4S B4432476 1-butyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4432476.png)
1-butyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-butyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This molecule is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In
Wirkmechanismus
The mechanism of action of 1-butyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, resulting in an overall inhibitory effect on neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have an inhibitory effect on the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, attention, and motor function. This makes it a potential therapeutic agent for conditions such as Parkinson's disease and ADHD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-butyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine in lab experiments is its specificity for monoamine transporters. This makes it a useful tool for studying the role of these transporters in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-butyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine in scientific research. One of the most promising areas is in the development of new therapeutics for Parkinson's disease and ADHD. Additionally, this compound could be used to study the role of monoamine transporters in other conditions such as depression and anxiety. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of this compound, it has the potential to be a useful tool in the development of new therapeutics for various neurological conditions.
Wissenschaftliche Forschungsanwendungen
1-butyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to have an inhibitory effect on the release of neurotransmitters such as dopamine and norepinephrine, making it a potential therapeutic agent for conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-4-15(18)16-9-11-17(12-10-16)22(19,20)14-7-5-13(21-2)6-8-14/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGZDLVCAYNWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4432402.png)
![4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4432409.png)





![N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4432493.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4432499.png)


![1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4432519.png)